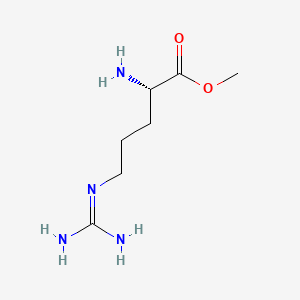

Methyl L-argininate

Description

Significance of L-Arginine Derivatives in Amino Acid and Peptide Chemistry

L-arginine, a semi-essential amino acid, plays a crucial role in numerous biological processes, including protein synthesis, urea (B33335) cycle function, and as a precursor for nitric oxide (NO) synthesis. The modification of amino acids, such as through esterification, is a common strategy in organic and medicinal chemistry to alter their physicochemical properties, enhance their stability, improve their bioavailability, or modulate their biological activity. Esterification of the carboxyl group of L-arginine with methanol (B129727) yields methyl L-argininate. This modification can influence solubility, membrane permeability, and reactivity, making these derivatives valuable tools in research and development fortunachem.comcymitquimica.com.

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, often requires protecting groups and activated intermediates to ensure regioselectivity and prevent unwanted side reactions. L-arginine derivatives, including its esters, are employed in complex peptide synthesis strategies. For instance, protected arginine derivatives are used to build peptides containing arginine residues, which are critical for the structure and function of many biologically active peptides and proteins uoa.grsci-hub.seuoa.gr. Furthermore, modified arginine derivatives, such as N-methylated arginines, have been synthesized and studied for their specific inhibitory or substrate roles in enzymatic pathways nih.govnih.govebi.ac.uk.

Scope of Academic Inquiry into this compound

Academic research into this compound and its closely related derivatives spans several key areas:

Enzyme Inhibition and Substrate Studies: A significant area of investigation involves the role of this compound derivatives as modulators of enzymes, particularly nitric oxide synthases (NOS). For example, N(G)-methyl-L-arginine (L-NMA) has been extensively studied as a mechanism-based inhibitor of NOS, an enzyme critical for NO production nih.govnih.govebi.ac.uk. Research has characterized L-NMA's kinetic parameters, such as its apparent Km values and inhibition constants, revealing it to be an alternate substrate that can be hydroxylated by NOS nih.gov.

Peptide Synthesis and Modification: this compound serves as a building block or intermediate in the synthesis of peptides. Its ester form can facilitate coupling reactions, and its derivatives are used to introduce arginine residues into peptide sequences with specific modifications uoa.grsci-hub.seuoa.gr.

Biochemical and Physiological Research: The compound is utilized in various biochemical and physiological studies, often to investigate pathways involving L-arginine metabolism or nitric oxide signaling fortunachem.com.

Development of Novel Materials: Derivatives of amino acids, including arginine, are being explored for applications in materials science, such as in the development of chiral ionic liquids or polymers for chromatography and drug delivery systems researchgate.netnih.govresearchgate.net.

Physicochemical Properties of this compound Derivatives

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDXNCMJBOYJV-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26340-89-6 (di-hydrochloride) | |

| Record name | Arginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60948636 | |

| Record name | Methyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-94-8 | |

| Record name | L-Arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-argininate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957UBY9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl L Argininate and Its Derivatives

Esterification Reactions of L-Arginine

The direct esterification of L-arginine to form Methyl L-argininate presents a fundamental challenge due to the presence of three nucleophilic groups: the α-amino group, the α-carboxyl group, and the guanidino group in the side chain. To achieve selective esterification of the carboxyl group, specific synthetic strategies are required.

Conventional Synthetic Routes

Conventional methods for the synthesis of L-arginine methyl ester typically involve the reaction of L-arginine with methanol (B129727) in the presence of an acid catalyst. These methods are often referred to as Fischer-Speier esterification.

One common approach utilizes thionyl chloride (SOCl₂) as both the catalyst and a dehydrating agent. In this reaction, L-arginine hydrochloride is suspended in anhydrous methanol, and thionyl chloride is added dropwise at a low temperature. The thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The generated HCl then protonates the amino groups and catalyzes the esterification of the carboxylic acid. The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. The final product, this compound dihydrochloride, is obtained after removal of the solvent guidechem.com. A detailed procedure involves cooling anhydrous methanol to -5 to -10°C before the dropwise addition of thionyl chloride, followed by the addition of L-arginine and gradual warming to room temperature and then to 35°C guidechem.com.

Another widely used reagent is trimethylchlorosilane (TMSCl) in methanol. This system provides a convenient and mild method for the esterification of various amino acids, including arginine. The reaction proceeds at room temperature and generally gives good to excellent yields of the corresponding methyl ester hydrochlorides nih.govresearchgate.net. The TMSCl reacts with methanol to generate HCl, which catalyzes the esterification. This method is advantageous due to its simple workup procedure and the avoidance of harsh reagents nih.gov.

The following table summarizes typical conditions for the conventional synthesis of L-arginine methyl ester.

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Thionyl Chloride | Methanol | -10°C to 35°C | ~48 hours | High | guidechem.com |

| Trimethylchlorosilane | Methanol | Room Temperature | 12-24 hours | 92% | nih.gov |

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to conventional chemical synthesis. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed to catalyze the reverse reaction—peptide bond formation and esterification—in non-aqueous or low-water environments.

Papain, a cysteine protease from Carica papaya, has been shown to be a suitable biocatalyst for the synthesis of Nα-acyl-L-arginine esters vedeqsa.comtandfonline.com. The enzymatic process is typically carried out in a low-water-content organic medium to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis vedeqsa.com. Papain exhibits broad substrate specificity, allowing it to recognize and act upon arginine derivatives nih.gov. The catalytic mechanism involves the formation of an acyl-enzyme intermediate, which is then aminolyzed by the alcohol to form the ester nih.gov. While specific examples of papain-catalyzed synthesis of unacylated this compound are less common in the literature, the principle of using proteases for ester synthesis is well-established.

The following table outlines the key parameters for the enzymatic synthesis of arginine esters.

| Enzyme | Reaction Type | Medium | Key Conditions | Reference |

| Papain | Esterification | Low-water organic solvent | Controlled water activity (0.03-0.5) | vedeqsa.com |

Synthesis of N-Protected this compound Compounds

In peptide synthesis, the α-amino group of amino acids must be protected to prevent self-polymerization and to ensure controlled, stepwise elongation of the peptide chain. The synthesis of N-protected this compound derivatives, therefore, involves the protection of the α-amino group prior to or after the esterification of the carboxyl group.

The most common protecting groups for the α-amino group in modern peptide synthesis are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

The synthesis of N-Boc-L-arginine methyl ester can be achieved by first preparing this compound dihydrochloride, followed by the introduction of the Boc group. This is typically done by reacting the methyl ester with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium bicarbonate, in an aqueous-organic solvent mixture guidechem.com.

Alternatively, N-protected arginine, such as Nα-Boc-L-arginine or Nα-Fmoc-L-arginine, can be esterified. However, direct esterification of the N-protected acid can be challenging. A common strategy in the synthesis of complex protected arginine derivatives, such as Fmoc-Arg(Pbf)-OH, involves the initial esterification of arginine, followed by sequential protection of the α-amino and guanidino groups, and finally, saponification of the ester google.com. This highlights that the methyl ester can serve as a temporary protecting group for the carboxyl group during the introduction of other protecting groups.

The synthesis of Fmoc-Arg-OMe is a key step in some synthetic routes for more complex arginine derivatives. This can be achieved by reacting Fmoc-Arg-OH with a methylating agent.

| N-Protecting Group | Synthetic Strategy | Key Reagents | Reference |

| Boc | Protection of pre-formed methyl ester | (Boc)₂O, NaHCO₃ | guidechem.com |

| Fmoc | Esterification of N-Fmoc-L-arginine | - | nih.gov |

Solid-Phase Peptide Synthesis Incorporating this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis peptide.com. The incorporation of arginine residues into a growing peptide chain on a solid support presents unique challenges due to the highly basic and nucleophilic nature of the guanidino side chain.

Strategies for Incorporating Arginine Methyl Esters

While the standard approach in SPPS involves the use of Nα-Fmoc protected arginine with a protected side chain (e.g., Fmoc-Arg(Pbf)-OH), the incorporation of an arginine derivative with a pre-formed methyl ester at the C-terminus is less common but conceptually feasible. This would typically be employed when the desired peptide has a C-terminal arginine methyl ester.

The strategy would involve anchoring the Nα-protected arginine methyl ester to a suitable resin. However, the more prevalent method for synthesizing C-terminal arginine methyl ester peptides is to perform the synthesis on a standard resin and then, after cleavage from the support, to esterify the C-terminal carboxylic acid in solution.

For the incorporation of an arginine residue within the peptide sequence, the use of a pre-formed methyl ester is not a standard strategy. Instead, an Nα-protected arginine with a protected side chain is coupled to the N-terminus of the growing peptide chain on the resin. The carboxyl group is activated in situ using coupling reagents like HBTU, HATU, or DIC/Oxyma bachem.com.

Challenges in Guanidino Group Protection and Deprotection

The protection of the guanidino group is crucial to prevent side reactions during SPPS. The high pKa of the guanidinium (B1211019) group (around 12.5) means it is protonated under most conditions, which can interfere with coupling reactions and solubility mdpi.com.

A variety of protecting groups have been developed for the guanidino group, each with different lability to acidic conditions. These are typically arylsulfonyl derivatives.

Tosyl (Tos): One of the earliest protecting groups used, it is very stable and requires strong acids like anhydrous HF for removal, making it more suitable for Boc-based SPPS mdpi.comcreative-peptides.com.

Mesitylene-2-sulfonyl (Mts): More acid-labile than Tos mdpi.com.

4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr): Removable with neat trifluoroacetic acid (TFA) over a prolonged period, but cleavage can be slow mdpi.compeptide.com.

2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc): More labile than Mtr and widely used in Fmoc-SPPS. It is cleaved by TFA peptide.commdpi.com.

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Even more acid-labile than Pmc, making it the most commonly used guanidino protecting group in Fmoc-SPPS today. Its lability allows for more efficient deprotection with standard TFA cocktails peptide.commdpi.com.

tert-Butoxycarbonyl (Boc): The bis-Boc protected arginine derivative is also used and is removable with TFA mdpi.com.

Nitro (NO₂): A historically important protecting group that has been revisited. It is stable under standard SPPS conditions and can be removed by reduction, for example, with SnCl₂ mdpi.com.

A significant side reaction during the coupling of arginine is the formation of a δ-lactam, where the activated carboxyl group reacts intramolecularly with the guanidino side chain. This side reaction is influenced by the choice of protecting group and the reaction conditions, including the solvent rsc.org.

The following table summarizes common guanidino protecting groups and their cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Condition | SPPS Strategy | Reference |

| p-Toluenesulfonyl | Tos | Anhydrous HF | Boc | mdpi.comcreative-peptides.com |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA (prolonged) | Fmoc/Boc | mdpi.compeptide.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA | Fmoc | peptide.commdpi.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | Fmoc | peptide.commdpi.com |

| tert-Butoxycarbonyl | Boc | TFA | Fmoc | mdpi.com |

| Nitro | NO₂ | Reduction (e.g., SnCl₂) | Fmoc | mdpi.com |

Synthesis of Non-Natural Arginine Analogues via this compound Precursors

This compound, as a derivative of the natural amino acid L-arginine, is a key component of the "chiral pool." researchgate.netddugu.ac.inuh.edu Chiral pool synthesis is an efficient strategy that utilizes enantiomerically pure compounds from natural sources as starting materials to build complex chiral molecules. researchgate.netddugu.ac.in The predefined stereocenter of this compound allows for the synthesis of non-natural analogues without the need for asymmetric synthesis or chiral resolution steps.

A primary route for creating arginine analogues from this compound involves modification of the α-amino group. One common modification is Nα-acylation, which can be achieved through both chemical and enzymatic methods.

Chemical Acylation: A straightforward method for producing Nα-acyl derivatives is the reaction of this compound hydrochloride with an acylating agent. For instance, N-acetyl L-arginine methyl ester can be synthesized by treating arginine methyl ester hydrochloride with acetic anhydride (B1165640) in the presence of a base like triethylamine. prepchem.com This reaction proceeds efficiently at room temperature.

Table 1: Synthesis of N-acetyl L-arginine methyl ester prepchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for synthesizing Nα-acylated L-arginine esters. Hydrolase enzymes, particularly proteases like papain, can catalyze the acylation reaction in low-water organic media. vedeqsa.com This enzymatic approach allows for the coupling of fatty acids to the amino acid ester, producing a range of Nα-acyl-L-arginine esters under mild conditions. vedeqsa.comresearchgate.net

Another important class of non-natural analogues are those with modifications to the guanidino group. For example, NG-nitro-L-arginine methyl ester (L-NAME) is a widely studied derivative that functions as an inhibitor of nitric oxide synthase. nih.govsigmaaldrich.com While often used as a research tool, L-NAME itself is considered a prodrug that is hydrolyzed in tissues to the active inhibitor, NG-nitro-L-arginine. semanticscholar.org The synthesis of such derivatives highlights the utility of the methyl ester in providing a protected form of the carboxylic acid, which can be crucial during the modification of other parts of the molecule.

Stereoselective Synthesis and Chiral Control in this compound Chemistry

Stereochemical control is a central theme in modern organic synthesis, and reactions involving this compound are governed by the principles of stereoselectivity. A reaction is considered stereoselective when it preferentially forms one stereoisomer over another. ddugu.ac.in

Preservation of Chirality during Precursor Synthesis: The synthesis of the this compound precursor itself must be conducted under conditions that preserve the stereochemical integrity of the original L-arginine. A common and efficient method for the esterification of amino acids involves using methanol with trimethylchlorosilane (TMSCl). nih.gov This process occurs at room temperature and provides the corresponding amino acid methyl ester hydrochlorides in high yields without racemization of the α-carbon. nih.gov

Chiral Induction: The existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions that introduce new chiral centers. This phenomenon is known as chiral induction. uvic.ca When a reagent approaches the this compound molecule, the transition states leading to different diastereomers are of unequal energy because of the steric and electronic influence of the resident chiral center. uvic.ca This energy difference results in the preferential formation of one diastereomer.

While specific, detailed examples of diastereoselective alkylation or other bond-forming reactions directly on this compound are not extensively detailed in the provided context, the principle is well-established in amino acid chemistry. For example, the diastereoselective reverse prenylation of tryptophan methyl ester demonstrates that the chiral center of an amino acid ester can effectively control the stereochemistry of a new bond formation at another position. researchgate.net Similar strategies can be applied to this compound, where its chiral backbone serves as a scaffold to guide the formation of new stereocenters, leading to the desired diastereomer of the non-natural arginine analogue. The use of chiral auxiliaries, which are optically active compounds temporarily incorporated into a substrate to direct a stereoselective reaction, is another powerful strategy in asymmetric synthesis. ddugu.ac.inuvic.ca

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including Methyl L-argininate. It provides information about the connectivity of atoms and the chemical environment of nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying the different types of protons present in this compound and their respective chemical environments. The spectrum of this compound is expected to show characteristic signals corresponding to its constituent parts: the methyl ester group, the alpha-carbon proton, the methylene (B1212753) protons along the carbon chain, and the protons associated with the guanidino group.

While specific ¹H NMR data for this compound itself is not extensively detailed in the provided search results, general principles apply. For instance, a methyl ester group (-COOCH₃) typically appears as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons to cause splitting, usually in the range of 3.5-4.0 ppm. The alpha-proton (adjacent to the carboxylate and amino groups) would appear as a multiplet, influenced by neighboring protons. The methylene protons along the pentanoate chain would also exhibit characteristic splitting patterns and chemical shifts depending on their proximity to functional groups. The guanidino group, with its multiple nitrogen atoms, can lead to complex proton signals that may be sensitive to pH and solvent due to proton exchange.

Advanced NMR techniques can further refine structural assignments and provide insights into molecular dynamics.

Mass Spectrometry (MS) Applications

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion or protonated/deprotonated species with high precision, HRMS can distinguish between compounds with very similar nominal masses, thereby confirming the molecular formula. For instance, the protonated molecular ion ([M+H]⁺) of this compound (C₇H₁₆N₄O₂) would be expected at a precise m/z value corresponding to its exact mass, aiding in its definitive identification acs.orgresearchgate.netwiley-vch.de.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique provides structural information by revealing characteristic fragmentation pathways. For this compound, MS/MS can help identify fragments resulting from the cleavage of the ester bond, the guanidino group, or other bonds within the molecule. For example, the loss of methanol (B129727) or fragments related to the guanidino moiety could be observed. Studies on arginine and its derivatives have shown that specific fragment ions, such as dimethylammonium (m/z 46) for dimethylarginine, can serve as diagnostic markers nih.govresearchgate.netnih.gov. While specific fragmentation patterns for this compound are not detailed here, general fragmentation principles for amino acid esters and guanidino compounds apply.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds, providing information about functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations. For this compound, characteristic IR absorption bands would be expected for:

The carbonyl (C=O) stretch of the ester group, typically appearing as a strong band in the region of 1730-1750 cm⁻¹ uc.edumasterorganicchemistry.com.

N-H stretching vibrations from the amino and guanidino groups, usually observed in the range of 3100-3500 cm⁻¹ uc.edumasterorganicchemistry.com.

C-N stretching vibrations, often found in the fingerprint region (around 1000-1300 cm⁻¹) uc.eduresearchgate.net.

C-H stretching and bending modes from the aliphatic chain and methyl group uc.eduhoriba.com.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. While specific Raman spectra for this compound are not provided, general assignments for amino acid derivatives can be inferred. For example, peaks associated with C-C stretching, C-H bending, and N-H vibrations are typically observed. Studies on related compounds or polymers often report characteristic peaks in the 1000-1600 cm⁻¹ range, which can be assigned to skeletal vibrations or functional group deformations researchgate.netmdpi.comnih.gov.

Characterization of Functional Groups and Molecular Vibrations

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for identifying the characteristic functional groups and vibrational modes present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint that corresponds to the functional groups. For this compound, key absorption bands are expected from the ester carbonyl (C=O) group, the amine (N-H) stretching and bending modes, and the guanidine (B92328) moiety. The guanidine group, with its resonance structures, typically exhibits characteristic N-H stretching vibrations and C=N stretching frequencies. The ester functionality will show a strong C=O stretch, usually around 1730-1750 cm⁻¹, and C-O stretching bands. The presence of the L-arginine backbone will also contribute to the complex fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms. Signals corresponding to the methyl ester protons, the alpha-protons, beta-protons, and the protons of the guanidino group are expected. The chemical shifts and coupling patterns offer insights into the electronic environment and spatial relationships of these protons. ¹³C NMR complements this by revealing the carbon skeleton, with distinct signals for the ester carbonyl carbon, the alpha-carbon, the guanidino carbons, and the methylene carbons of the side chain.

Probing Intra- and Intermolecular Interactions

Spectroscopic methods can also be employed to investigate the interactions within and between this compound molecules.

NMR Spectroscopy for Interactions: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space proximities between protons, providing evidence for specific conformations or intramolecular hydrogen bonding. Changes in NMR chemical shifts upon varying solvent polarity or concentration can also indicate the strength and nature of intermolecular interactions, such as hydrogen bonding involving the amine and guanidine groups.

Hydrogen Bonding: The guanidine group in L-arginine derivatives is a strong hydrogen bond donor and acceptor. In this compound, intramolecular hydrogen bonds might form between the guanidino NH groups and the ester carbonyl oxygen, influencing its conformational stability. Intermolecular hydrogen bonding, particularly between the guanidino groups of adjacent molecules or between the ester and guanidino groups, is expected to play a significant role in its solid-state structure and solubility.

X-ray Diffraction and Microcrystal Electron Diffraction (MicroED)

Crystallographic techniques are vital for determining the precise three-dimensional structure and absolute stereochemistry of this compound.

Microcrystal Electron Diffraction (MicroED) is an emerging technique that allows for the rapid determination of crystal structures from very small crystals, often in the nanometer range. This is particularly advantageous for compounds that are difficult to grow into large single crystals suitable for conventional X-ray diffraction. MicroED can provide high-resolution diffraction data, enabling the determination of atomic positions and, consequently, the molecular structure and absolute stereochemistry. For this compound, MicroED could be applied to analyze samples that exist only as microcrystalline powders, facilitating structural studies without the need for extensive crystallization efforts. Furthermore, if enantiomeric mixtures or diastereomers were present, MicroED, like X-ray diffraction, could potentially distinguish between them based on their crystal packing and diffraction patterns, provided suitable crystals of each form can be obtained.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. Developing an effective HPLC method for this compound typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Stationary Phase Selection: Reversed-phase C18 columns are commonly employed for the analysis of amino acid derivatives. The choice of column can influence the retention and separation of this compound from potential impurities or related compounds.

Mobile Phase Optimization: The mobile phase often consists of a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve the desired retention and peak shape. For amino acid derivatives like this compound, ion-pairing reagents might be used in the mobile phase to improve retention and peak symmetry on reversed-phase columns. The pH of the mobile phase is critical, as it affects the ionization state of the amino and guanidino groups.

Detection: UV detection is commonly used, with wavelengths chosen to maximize sensitivity while minimizing interference. For compounds lacking a strong chromophore, derivatization techniques (pre- or post-column) might be employed to introduce a UV-absorbing or fluorescent tag. Alternatively, Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) for highly sensitive and specific quantification, providing molecular weight information for confirmation.

Purity and Quantitative Analysis: Once a method is developed and validated, it can be used to determine the purity of this compound by quantifying the main peak area relative to any impurity peaks. For quantitative analysis, calibration curves are generated using reference standards of known concentrations, allowing for the accurate determination of this compound in samples.

Example HPLC Data Table (Hypothetical, based on typical parameters):

| Parameter | Value/Description | Notes |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm | Standard column for amino acid derivative analysis |

| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 3.0 | Controls ionization state of guanidino group |

| Mobile Phase B | Acetonitrile | Organic modifier for elution |

| Gradient | 0-10% B over 5 min, then 10-30% B over 15 min | Elution profile optimization |

| Flow Rate | 1.0 mL/min | Standard flow rate |

| Column Temperature | 30 °C | Ensures consistent retention times |

| Detection Wavelength | 210 nm (UV) | Common wavelength for peptide/amino acid analysis |

| Injection Volume | 20 µL | Standard injection volume |

| Expected Retention Time | ~8.5 minutes | Based on typical C18 retention for similar compounds |

| Purity Assay | Area % normalization | Calculates purity based on peak areas |

| Quantification | External Standard Calibration | Uses known concentrations of this compound standard |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the identification and quantification of volatile and semi-volatile organic compounds. Amino acids, including this compound, are inherently polar, zwitterionic, and non-volatile, which makes them unsuitable for direct GC-MS analysis without prior chemical modification. To overcome these limitations, derivatization is a crucial step to convert amino acids into more volatile and thermally stable derivatives nist.govresearchgate.netnih.govresearchgate.net.

Derivatization Strategies: The primary strategy involves converting the amino and carboxyl groups of amino acids into less polar functionalities. A common approach for amino acid analysis via GC-MS is the esterification of the carboxyl group and acylation of the amino group.

Methyl Ester Formation: A widely adopted method for creating methyl esters of amino acids involves reacting them with methanol in the presence of an acid catalyst, such as hydrochloric acid (HCl). For instance, a procedure using 2 M HCl in methanol at 80 °C for 60 minutes has been described for amino acid methyl ester formation researchgate.netnih.gov. This process transforms the polar carboxyl group into a less polar methyl ester. This compound, being an amino acid ester itself, would be analyzed either directly if sufficiently volatile or as a target compound within a broader amino acid analysis where it might be formed in situ or analyzed as a derivative.

Subsequent Derivatization (e.g., Acylation): To further enhance volatility and improve chromatographic separation and detection, the resulting methyl esters are often subjected to a second derivatization step. Acylation, typically with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate, is commonly used to derivatize the amino group researchgate.netnih.govnih.gov. This creates derivatives such as methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which are highly suitable for GC-MS analysis.

GC-MS Analysis Process: Following derivatization, the prepared sample is injected into the gas chromatograph. The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. As each separated compound elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules (commonly using Electron Ionization - EI) and separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of specific ions can be used for quantification.

Expected Analytical Findings and Data Presentation: The GC-MS analysis of this compound, following appropriate derivatization, would yield specific data points essential for its identification and characterization. These typically include:

Retention Time (tR): The time it takes for the derivatized this compound to elute from the GC column. This parameter is crucial for qualitative identification when compared to authentic standards or spectral libraries.

Mass Spectrum: The pattern of fragment ions produced by the ionization of the derivatized compound in the mass spectrometer. This spectrum is highly specific to the molecular structure.

Key Fragment Ions: Characteristic m/z values of prominent ions resulting from the fragmentation of the derivatized this compound. These fragments provide structural information and are often used for targeted quantification (Selected Ion Monitoring - SIM).

While the provided literature extensively details GC-MS methodologies for amino acids and related compounds, specific research findings focusing solely on the GC-MS characterization of this compound, including detailed retention times and fragmentation patterns, were not explicitly found in the provided snippets. Therefore, a data table with specific research findings for this compound cannot be populated from these sources. However, a typical data table for such an analysis would include parameters as outlined below.

Hypothetical Data Table Structure for this compound GC-MS Analysis

| Parameter | This compound (Derivatized) | Notes |

| Derivatization Method | Esterification (e.g., HCl/MeOH) + Acylation (e.g., PFPA) | Specific reagents and conditions used to create volatile derivatives. |

| GC Column | e.g., DB-5ms, HP-5 | Typically a non-polar or moderately polar capillary column. |

| Carrier Gas | Helium (He) | Standard inert carrier gas for GC. |

| Oven Temperature Program | e.g., 70°C (5 min) ramp to 310°C | A programmed temperature ramp to ensure optimal separation of analytes. |

| Injector Temperature | e.g., 280-300°C | Temperature at which the sample is vaporized before entering the GC column. |

| Transfer Line Temperature | e.g., 280°C | Temperature connecting the GC outlet to the MS ion source. |

| Ionization Mode | Electron Ionization (EI) | Common ionization method for GC-MS. |

| Retention Time (tR) | [Specific value not available] | Expected to be a characteristic time under defined GC conditions. |

| Molecular Ion (M+) | [Specific m/z not available] | The mass-to-charge ratio of the intact derivatized molecule. |

| Key Fragment Ions (m/z) | [Specific m/z not available] | Characteristic fragment ions providing structural information (e.g., from alpha-cleavage, loss of functional groups). For amino acid methyl esters, fragments related to the ester group and the amino acid backbone are expected nist.govcore.ac.uk. |

| Quantification Ion (m/z) | [Specific m/z not available] | Ion(s) selected for quantitative analysis, often the base peak or a characteristic fragment. |

Compound List:

this compound

Derivatization Strategies for Enhanced Analysis and Functionality

Pre-Column Derivatization for Chromatographic Detection

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), pre-column derivatization is employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. This process involves reacting the analyte with a labeling agent before its introduction into the HPLC system. For amino acid derivatives like Methyl L-argininate, this is a common strategy to achieve high sensitivity and selectivity.

Fluorogenic reagents react with non-fluorescent analytes to form highly fluorescent derivatives, which can then be detected with great sensitivity by a fluorescence detector.

o-Phthaldialdehyde (OPA): OPA is a widely used reagent that reacts with primary amines, such as the alpha-amino group in this compound, in the presence of a thiol (like 2-mercaptoethanol) at an alkaline pH. researchgate.net This reaction rapidly forms a highly fluorescent isoindole derivative, enabling sensitive detection. While the resulting derivatives can be unstable, automating the derivatization step can yield accurate and reproducible results. researchgate.net The reaction is typically completed in under a minute. diva-portal.org OPA is well-suited for automated pre-column derivatization, which enhances the analysis of a large number of samples with good resolution and precision. jascoinc.com The fluorescent derivatives are typically monitored with excitation around 340-350 nm and emission at 450 nm. jascoinc.com

Naphthalenedicarboxaldehyde (NDA): Naphthalene-2,3-dicarboxaldehyde (NDA) is another fluorogenic reagent that reacts with primary amines in the presence of a cyanide ion to form fluorescent derivatives. nih.gov NDA is considered an advancement over OPA as it yields derivatives with greater stability and high fluorescence efficiencies. nih.gov The derivatization reaction with NDA can be completed within 5 minutes at room temperature. mdpi.com The resulting NDA-amino acid derivatives are separated on a reversed-phase column and detected with fluorescence at an excitation wavelength of 420 nm and an emission wavelength of 480 nm. mdpi.com This method has been successfully applied to the determination of various methylated L-Arginines in biological samples. researchgate.net

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F is a highly reactive labeling compound used for the HPLC analysis of primary and secondary amines. dojindo.com It reacts with amines under mild conditions (e.g., 60°C for 1 minute in a weak basic solution) to form stable, fluorescent derivatives. dojindo.comnih.gov The derivatized compounds are detected at an emission wavelength of 530 nm with excitation at 470 nm. dojindo.comnih.gov NBD-F has been effectively used for the determination of methylated arginines in plasma samples, offering low detection limits, in the femtomole range, and good linearity. researchgate.netnih.gov The stability of NBD-F derivatives can be up to three days at room temperature, which is a significant advantage. nih.gov

| Reagent | Typical Reaction Conditions | Derivative Stability | Excitation/Emission (nm) | Key Advantages |

|---|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Alkaline pH, presence of a thiol, ambient temperature, <1 min reaction. researchgate.netdiva-portal.org | Less stable, requires controlled reaction/injection time. researchgate.net | ~350 / ~450 jascoinc.com | Fast reaction, cost-effective, suitable for automation. researchgate.net |

| Naphthalenedicarboxaldehyde (NDA) | Presence of cyanide, 25°C for 5 min. nih.govmdpi.com | More stable than OPA derivatives. nih.gov | ~420 / ~480 mdpi.com | Higher stability and fluorescence efficiency. nih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Weak basic solution (pH 8.0), 60°C for 1 min. dojindo.com | Highly stable (up to 3 days at room temp). nih.gov | ~470 / ~530 dojindo.comnih.gov | High sensitivity, reacts with primary and secondary amines, stable derivatives. dojindo.comnih.gov |

Silylation for Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, many biological molecules, including amino acids and their esters like this compound, are polar and non-volatile due to the presence of functional groups such as amino and carboxyl groups. sigmaaldrich.com Derivatization is therefore required to make them suitable for GC analysis. sigmaaldrich.com

Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte while reducing its polarity, thus improving its chromatographic behavior. sigmaaldrich.com The reaction must be carried out under anhydrous conditions, as the silylating reagents are sensitive to moisture. sigmaaldrich.comnih.gov

A common silylating reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms TBDMS derivatives that are more stable and less sensitive to moisture compared to smaller TMS derivatives. sigmaaldrich.com The derivatization process typically involves drying the sample, adding the silylation reagent (e.g., MTBSTFA) and a solvent like acetonitrile (B52724), and heating the mixture to ensure the reaction goes to completion. sigmaaldrich.com For this compound, silylation would target the primary and secondary amine protons of the guanidino group and the alpha-amino group, rendering the molecule volatile and amenable to GC-Mass Spectrometry (MS) analysis.

| Parameter | Description |

|---|---|

| Principle | Replaces active hydrogens on polar functional groups (e.g., -NH2, =NH) with a nonpolar silyl group (e.g., TBDMS). sigmaaldrich.com |

| Objective | Increase volatility and thermal stability; decrease polarity for GC analysis. sigmaaldrich.com |

| Common Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com |

| Reaction Conditions | Anhydrous conditions are critical. sigmaaldrich.comnih.gov Typically involves heating the analyte with the reagent in a suitable solvent. sigmaaldrich.com |

| Application to this compound | Targets the amino and guanidino groups to create a volatile derivative suitable for GC-MS. |

Functional Derivatization for Biochemical Probes and Assays

Beyond enhancing analytical detection, derivatization can be used to convert this compound into functional molecules for use as biochemical probes or in specific assays. This involves introducing reactive groups, reporter tags (like biotin or fluorophores), or cross-linkers into the molecule's structure. These modified molecules can then be used to study biological processes, such as the activity of enzymes that metabolize arginine derivatives.

For instance, this compound could be derivatized to serve as a probe in in vitro methylation assays. nih.gov These assays are sensitive biochemical tools used to determine if specific proteins are substrates for protein arginine methyltransferases (PRMTs). nih.gov While these assays typically use a radioisotope-labeled methyl donor, a functionally derivatized this compound could potentially be designed as a competitive inhibitor or an alternative substrate tagged with a non-radioactive label for detection.

Strategies for creating such probes could include:

Attaching a Biotin Tag: Derivatizing this compound with biotin would allow for its detection and isolation using streptavidin-based affinity chromatography, which is a common technique in biochemical assays.

Incorporating a Fluorophore: Covalently linking a fluorescent dye to the molecule would enable its use in fluorescence-based assays to monitor enzyme kinetics or binding interactions.

Introducing a Photo-Crosslinking Group: Adding a photo-activatable cross-linking agent would allow the derivatized molecule to form covalent bonds with interacting proteins (e.g., enzymes, transporters) upon UV irradiation, facilitating the identification of binding partners.

These functional derivatization strategies transform this compound from a simple analyte into a tool for investigating complex biological systems.

| Derivatization Strategy | Functional Group/Tag | Potential Application in Biochemical Assays |

|---|---|---|

| Affinity Labeling | Biotin | Studying interactions with enzymes or transporters through affinity pull-down assays. |

| Fluorescence Labeling | Fluorophore (e.g., Fluorescein, Rhodamine) | Enzyme kinetic studies via fluorescence polarization or FRET; cellular uptake and localization studies via microscopy. |

| Photo-Affinity Labeling | Photo-reactive group (e.g., benzophenone, azirine) | Identifying and mapping the binding sites of interacting proteins by covalent cross-linking upon UV exposure. |

Enzymatic and Biochemical Interactions of Methyl L Argininate

Interaction with Nitric Oxide Synthases (NOS) and Isozymes

Methyl L-argininate derivatives, particularly NG-methyl-L-arginine (L-NMA), are well-documented as alternate substrates and mechanism-based inhibitors of nitric oxide synthases (NOS) nih.govnih.govnih.govsigmaaldrich.com. NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO) sigmaaldrich.comresearchgate.netrndsystems.comresearchgate.netdrugbank.comunimedizin-mainz.deebi.ac.uk. L-NMA, when processed by NOS, leads to irreversible inhibition of the enzyme through a process that displays pseudo-first-order kinetics nih.gov. The inhibition is enantiospecific, with L-arginine protecting against inactivation in an enantiospecific manner nih.gov. Studies have also investigated other methylated arginine derivatives, such as Nω-methoxy-L-arginine (NMOA) and Nδ-methyl-L-arginine (dMA), as potential NOS substrates or inhibitors nih.gov. L-NAME (NG-nitro-L-arginine methyl ester), another related compound, is also a potent NOS inhibitor, acting as a prodrug that is hydrolyzed to NG-nitro-L-arginine (L-NOARG) nih.govebi.ac.ukcornell.edu.

Products of Enzymatic Processing (e.g., L-NHMA, L-NHA, NO, Citrulline, Formaldehyde, Hydrogen Peroxide)

Compound List

this compound

L-Arginine

NG-methyl-L-arginine (L-NMA)

Nω-hydroxy-Nω-methyl-L-arginine (L-NHMA)

Nω-hydroxy-L-arginine (L-NHA)

Nitric Oxide (NO)

Citrulline

Formaldehyde

Hydrogen Peroxide

NG-nitro-L-arginine methyl ester (L-NAME)

NG-nitro-L-arginine (L-NOARG)

Nω-methoxy-L-arginine (NMOA)

Nδ-methyl-L-arginine (dMA)

N-alpha-Acetyl-L-arginine methyl ester hydrochloride

N-alpha-Benzoyl-L-arginine Ethyl Ester

N-alpha-Benzoyl-L-arginine methyl ester

N-alpha-p-Tosyl-L-arginine methyl ester (TAME)

Heme-L-arginate

N-ω-nitro-L-arginine methyl ester (L-NAME)

N-alpha-p-Tosyl-L-arginine methyl ester hydrochloride

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are instrumental in determining the most stable molecular conformations and understanding the electronic distribution within a molecule. Studies on L-arginine derivatives, such as Nα-benzoyl-l-argininate ethyl ester chloride (BAEEH⁺·Cl⁻), have employed Density Functional Theory (DFT) methods, like B3LYP with the 6-31++G(d,p) basis set, to map potential energy surfaces and identify low-energy conformers acs.org. These calculations revealed that such derivatives often adopt folded structures, stabilized by intramolecular hydrogen bonds, particularly between the guanidinium (B1211019) group and carbonyl oxygen atoms acs.org. The sensitivity of these conformational preferences and relative energies to the chosen computational method and basis set is a well-documented phenomenon in electronic structure theory nih.gov. Investigations into solvent effects, such as using implicit solvent models like the polarizable continuum model (PCM), have also shown that polar environments can subtly alter these conformational equilibria, though the inherent stability of certain tautomeric forms often persists acs.orgbeilstein-journals.org. These findings are foundational for predicting how Methyl L-argininate might arrange itself in different environments.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how molecules interact over time. While direct MD simulations specifically detailing this compound are not extensively covered in the provided search results, studies on L-arginine's interaction with lipid bilayers provide relevant context. These simulations have shown that arginine residues interact with lipid headgroups, particularly the phosphate (B84403) and carbonyl groups, often forming stabilizing hydrogen bonds with water molecules or polar lipid components researchgate.netnih.gov. The guanidinium group of arginine is observed to insert into or interact with the membrane interface, with its orientation and depth influenced by the lipid composition researchgate.netnih.govnih.gov. The energetic cost of arginine insertion into bilayers, as calculated by MD, can differ significantly from experimental biological observations, highlighting the complexity of solvation and membrane partitioning processes nih.govnih.gov. For this compound, the esterification might alter its hydrophilicity and interaction profile compared to free arginine, potentially influencing its solvation shell and binding dynamics within different molecular environments.

Docking Studies with Enzyme Active Sites and Binding Pockets

Docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a protein target. Identifying potential binding pockets on a protein is a prerequisite for these studies, often achieved using algorithms that probe the protein surface for favorable interaction sites or geometric complementarity nih.govresearchgate.netscfbio-iitd.res.inmdpi.com. Amino acid residues like arginine are frequently found in binding pockets due to their charged and hydrogen-bonding capabilities nih.gov. While specific docking studies for this compound against particular enzyme active sites are not detailed here, the methodology involves generating various ligand poses within the identified pocket and ranking them using scoring functions that estimate binding energy scfbio-iitd.res.in. Such studies are crucial for understanding the potential biological targets of this compound and how it might interact with them at a molecular level.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can predict the reactivity of molecules and elucidate reaction mechanisms. For instance, studies on NG-methyl-L-arginine (L-NMA), a methylated derivative, have revealed its role as an alternate substrate and mechanism-based inhibitor of nitric oxide synthases (NOS). The enzymatic processing involves hydroxylation and deformylation, consistent with cytochrome P450 monooxygenase activity nih.gov. In another application, L-arginine has been investigated as a co-promoter in carbon dioxide absorption with amines like N-methyldiethanolamine (MDEA). Kinetic studies and mechanistic modeling suggest that L-arginine enhances the reaction rate through zwitterion and termolecular pathways, indicating its potential role in CO₂ capture technologies researchgate.netsci-hub.se. These examples demonstrate how computational approaches can dissect the chemical transformations and interactions of arginine-based compounds, providing a framework for understanding the potential reactivity of this compound in various chemical systems.

Applications As Biochemical Probes and Reagents in Mechanistic Biology

Utilization in Elucidating Enzymatic Reaction Mechanisms

The structural similarity of methylated L-arginine compounds to the natural substrate, L-arginine, allows them to serve as powerful probes for dissecting the catalytic mechanisms of various enzymes. By observing how these enzymes process or are inhibited by these analogs, researchers can gain detailed insights into reaction pathways, intermediate states, and active site chemistry.

A prominent example is the study of nitric oxide synthases (NOS), enzymes crucial for producing the signaling molecule nitric oxide from L-arginine. ontosight.aipatsnap.com NG-methyl-L-arginine (L-NMA) has been shown to be not only a mechanism-based inhibitor but also an alternate substrate for inducible NOS. nih.gov The enzyme processes L-NMA through hydroxylation to produce NG-hydroxy-NG-methyl-L-arginine (L-NHMA). nih.gov Further processing by NOS results in a range of products, including L-arginine and citrulline, which has helped to illuminate the cytochrome P-450-type monooxygenase chemistry inherent to the NOS reaction mechanism. nih.gov The turnover of L-NMA to nitric oxide and citrulline is significantly slower than that of L-arginine, making it a useful tool for studying the reaction kinetics. nih.gov

Another complex enzymatic pathway unraveled using a methyl L-arginine derivative involves the non-heme iron-dependent enzyme SznF, which is involved in the biosynthesis of streptozotocin. biorxiv.org SznF catalyzes a critical step in rearranging the guanidine (B92328) group derived from L-arginine. biorxiv.org Mechanistic studies revealed that the enzyme uses Nω-methyl-L-arginine (L-NMA) as a starting substrate, performing two successive N-hydroxylation reactions. biorxiv.org This is followed by a unique N-nitrosation reaction on the intermediate, Nδ-hydroxy-Nω-hydroxy-Nω-methyl-L-arginine, to produce the final N-nitrosourea pharmacophore. biorxiv.org The use of methylated arginine analogs was critical in characterizing this novel enzymatic transformation, which differs from previously known N–N bond formation reactions. biorxiv.org

The table below summarizes key instances where methyl L-argininate derivatives have been instrumental in mechanistic studies.

| Enzyme | This compound Derivative Used | Mechanistic Insight Gained |

| Nitric Oxide Synthase (NOS) | NG-methyl-L-arginine (L-NMA) | Functions as an alternate substrate and mechanism-based inhibitor, revealing details of the enzyme's cytochrome P-450-type monooxygenase chemistry. nih.gov |

| SznF | Nω-methyl-L-arginine (L-NMA) | Elucidated a novel, stepwise N-nitrosation reaction mechanism for the biosynthesis of an N-nitrosourea product. biorxiv.org |

| L-arginine:glycine amidinotransferase (AT) | L-arginine (substrate) | Structural studies of the enzyme with its natural substrate defined the Cys–His–Asp catalytic triad (B1167595) and the binding pocket, providing a framework for understanding how arginine derivatives would interact to probe the mechanism. embopress.org |

| Proteases (e.g., Trypsin) | Benzoyl-L-arginine ethyl ester (BAEE) | Although not a methylated derivative, it serves as a classic substrate to measure the kinetics and activity of proteases that cleave at arginine residues, demonstrating the utility of arginine analogs in enzymology. ontosight.ai |

Probing Protein Arginine Methylation Events

Protein arginine methylation is a widespread and vital post-translational modification (PTM) that regulates numerous cellular processes, including gene expression, RNA metabolism, signal transduction, and DNA repair. nih.govfrontiersin.orgnih.gov This modification is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. nih.govfrontiersin.orgnih.gov The study of these events relies heavily on chemical probes and tools, including derivatives and analogs of methyl L-arginine. nih.govnih.gov

There are three main types of methylated arginine found in proteins: ω-NG-monomethylarginine (MMA), ω-NG,NG-asymmetric dimethylarginine (ADMA), and ω-NG,N'G-symmetric dimethylarginine (SDMA). frontiersin.orgbiorxiv.org In most mammalian cells, ADMA is the most abundant form, followed by SDMA and MMA. frontiersin.orgbiorxiv.orgnih.gov Understanding the balance and regulation of these methylation states is crucial, as dysregulation of PRMTs is linked to numerous diseases. nih.govnih.gov

Chemical tools derived from or related to this compound are used in several ways to probe this PTM:

Inhibitors as Probes: Specific inhibitors of PRMTs are used to deplete the levels of methylated arginine in cells, allowing researchers to study the functional consequences. For example, treatment of cells with the PRMT1 inhibitor MS023 leads to a significant reduction in cellular ADMA levels, which can be quantified by western blotting or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Probing Regulatory Mechanisms: Unnatural amino acid mutagenesis can be employed to investigate the regulation of PRMTs themselves. In one study, a phosphotyrosine mimic was incorporated into PRMT1 at a specific site (Tyr291). nih.gov This allowed researchers to probe how phosphorylation at this site alters the enzyme's substrate specificity and its interactions with binding partners, providing a deeper understanding of its regulation. nih.gov

Quantifying Methylation Stoichiometry: Advanced analytical techniques like NMR and mass spectrometry are used to determine the abundance of different methylarginine (B15510414) species in cells and tissues. nih.govnih.gov Studies using these methods have established baseline levels of MMA, ADMA, and SDMA in various human cell lines, providing a quantitative framework for studying how these levels change in response to stimuli or in disease states. biorxiv.orgnih.gov

The relative abundance of different methylated arginine forms can vary between cell types and is a key area of investigation.

| Methylarginine Species | Typical Abundance in Mammalian Cells | Key Enzymes Involved |

| ω-NG-monomethylarginine (MMA) | The initial product and generally the least abundant of the three forms. nih.govbiorxiv.org | Type I, II, and III PRMTs. frontiersin.orgresearchgate.net |

| ω-NG,NG-asymmetric dimethylarginine (ADMA) | The predominant form in most human cell lines, often accounting for the majority of total methylarginine. frontiersin.orgbiorxiv.orgnih.gov | Type I PRMTs (e.g., PRMT1, PRMT4). nih.govresearchgate.net |

| ω-NG,N'G-symmetric dimethylarginine (SDMA) | Typically present at levels around 10% of ADMA. biorxiv.orgnih.gov | Type II PRMTs (e.g., PRMT5). researchgate.net |

Development of Enzyme Inhibitors and Modulators Based on this compound Scaffolds

The this compound structure serves as a versatile scaffold for the rational design of inhibitors and modulators targeting enzymes that bind L-arginine. Because these enzymes are implicated in a wide range of diseases, from cardiovascular conditions to cancer, there is significant interest in developing specific modulators for therapeutic and research purposes. ontosight.airesearchgate.net

Nitric Oxide Synthase (NOS) Inhibitors: A major class of inhibitors based on this scaffold targets the NOS enzyme family. patsnap.com

NG-methyl-L-arginine (L-NMA) is a well-characterized competitive and mechanism-based inhibitor of NOS. ontosight.ainih.gov It competes with L-arginine for the active site and becomes irreversibly bound upon catalytic processing by the enzyme. nih.gov

Nω-Nitro-L-arginine methyl ester (L-NAME) is another widely used, non-selective competitive inhibitor of all three NOS isoforms. patsnap.comebi.ac.uk Its ester group enhances cell permeability, making it a common tool in cell-based and in vivo studies.

Protein Arginine Methyltransferase (PRMT) Inhibitors: Given the role of PRMTs in cancer and other diseases, significant effort has been directed toward developing inhibitors that target these enzymes. nih.govresearchgate.net These inhibitors are often designed as substrate-mimicking compounds, using the arginine framework as a starting point. They can target the arginine-binding site, the SAM cofactor-binding site, or both (bisubstrate inhibitors). researchgate.net The development of potent and specific PRMT inhibitors is an active area of research, with some compounds entering clinical trials. biorxiv.org

Other Enzyme Modulators: The arginine scaffold has also been used to develop modulators for other targets. For instance, N2-Methyl-L-arginine has been identified as a selective inhibitor of L-arginine uptake, with a reported Ki value of 500 μM, providing a tool to study amino acid transport processes. medchemexpress.com

The table below highlights some key enzyme inhibitors developed from this compound scaffolds.

| Inhibitor/Modulator | Target Enzyme/Process | Type of Inhibition / Ki Value |

| NG-methyl-L-arginine (L-NMA) | Nitric Oxide Synthase (NOS) | Mechanism-based; KI = 2.7 µM, kinact = 0.07 min-1. nih.gov |

| Nω-Nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide Synthase (NOS) | Competitive. patsnap.comebi.ac.uk |

| N2-Methyl-L-arginine | L-arginine uptake | Selective inhibitor; Ki = 500 μM. medchemexpress.com |

| MS023 | Protein Arginine Methyltransferase 1 (PRMT1) | Used as a chemical probe to reduce ADMA levels in cells. nih.gov |

Use in Synthetic Biology for Non-Canonical Amino Acid Incorporation

Synthetic biology provides powerful tools to expand the chemical diversity of proteins beyond the 20 canonical amino acids. frontiersin.org A key technique is the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins using engineered translational machinery. bitesizebio.comnih.govuq.edu.au This methodology allows for the introduction of novel chemical functionalities, such as photocrosslinkers, fluorescent probes, or post-translational modification mimics, at any desired position in a protein. nih.gov

The process typically involves an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. uq.edu.aunih.gov This pair is engineered to be functionally independent of the host cell's own synthetases and tRNAs. nih.gov The engineered aaRS specifically charges the ncAA onto its cognate tRNA, which has an anticodon that recognizes a repurposed codon, most commonly the amber stop codon (UAG). nih.govuq.edu.au When this codon appears in the gene sequence of a target protein, the ribosome incorporates the ncAA instead of terminating translation. nih.gov

While the direct incorporation of this compound itself is not as commonly cited as other ncAAs, this technology is highly relevant to the study of arginine-related biology in several ways:

Probing Arginine-Modifying Enzymes: As detailed in section 7.2, ncAAs that mimic PTMs are powerful tools. The incorporation of a stable phosphotyrosine mimic (p-carboxymethyl-L-phenylalanine) into PRMT1 allowed researchers to study the functional effects of phosphorylation on the enzyme's activity and substrate binding without the need for the actual phosphorylation event. nih.gov This demonstrates how ncAAs can be used to dissect the regulation of enzymes involved in arginine methylation.

Improving ncAA Delivery: The properties of ncAAs can be modified to improve their utility. For example, the cellular uptake of an ncAA was improved by masking its carboxylic acid with a methyl ester, a modification directly analogous to the structure of this compound. vcu.edu This ester form increases the lipophilicity of the ncAA, facilitating its entry into cells where it can be used for protein synthesis. vcu.edu

Expanding the Genetic Code: The development of orthogonal systems, such as the one derived from the pyrrolysyl-tRNA synthetase (PylRS), has greatly expanded the number and diversity of ncAAs that can be incorporated into proteins in various organisms, including E. coli, yeast, and mammalian cells. nih.govuq.edu.au This opens the door to incorporating various arginine derivatives to study protein structure and function in unprecedented detail.

This technology provides a precise method for engineering proteins with novel properties, enabling detailed mechanistic studies that were previously impossible. bitesizebio.comvcu.edu

Emerging Research Avenues and Future Directions

Integration of Multi-Omics Data for Comprehensive Understanding

The era of "big data" in biology has paved the way for a more holistic understanding of cellular processes through the integration of multiple "omics" datasets. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, is being applied to elucidate the complex roles of methyl L-argininate and its metabolic network. bcm.edunih.gov By analyzing these comprehensive datasets, researchers can construct detailed molecular portraits of cellular states and uncover how they are influenced by compounds like this compound. bcm.edu

For instance, the integration of transcriptomics and metabolomics can reveal how this compound influences gene expression patterns and, consequently, the metabolic landscape of a cell. nih.gov This can be particularly insightful in understanding its role in pathological conditions. A key application of multi-omics is in identifying novel biomarkers and therapeutic targets. tum.de By correlating changes in the levels of this compound with alterations in gene and protein expression, new diagnostic and prognostic markers may be discovered.

Table 1: Applications of Multi-Omics in this compound Research

| Omics Type | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations | Identification of genetic predispositions influencing this compound metabolism. |

| Transcriptomics | RNA expression levels | Understanding the genes and pathways regulated by this compound. nih.gov |

| Proteomics | Protein abundance and modifications | Elucidating the protein interaction networks affected by this compound. bcm.edu |

| Metabolomics | Metabolite profiles | Mapping the metabolic fate of this compound and its impact on cellular metabolism. nih.gov |

The use of similarity network fusion and other computational tools allows for the integration of these diverse datasets to identify patient subgroups and understand the progression of diseases where this compound may play a role. aging-us.com This systems-level perspective is crucial for moving beyond a single-molecule focus to a more comprehensive understanding of its biological significance.

Advanced Spectroscopic Techniques for In Situ Analysis

The development and application of advanced spectroscopic techniques are revolutionizing the way researchers study this compound and its interactions within biological systems. numberanalytics.com These methods provide high-resolution structural and dynamic information, enabling a more detailed characterization of the compound and its environment.

Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are invaluable for elucidating the molecular structure and conformation of this compound and its derivatives. numberanalytics.comacs.org X-ray crystallography provides precise three-dimensional structural information of this compound in its solid state, which is crucial for understanding its binding to target proteins. researchgate.netmdpi.com

Furthermore, techniques like mass spectrometry are essential for identifying and quantifying this compound and its metabolites in complex biological samples. numberanalytics.com The ability to perform in situ analysis, observing the compound within its natural cellular environment, is a significant advancement. This allows for the study of dynamic processes and interactions as they occur, providing a more accurate picture of its biological function.

Table 2: Advanced Spectroscopic Techniques in this compound Analysis

| Technique | Information Obtained | Relevance to this compound Research |

| NMR Spectroscopy | Molecular structure, conformation, dynamics | Characterizing the structure of this compound derivatives and their interactions. numberanalytics.comacs.org |

| FTIR Spectroscopy | Functional groups, vibrational modes | Identifying key chemical bonds and changes upon interaction. numberanalytics.comacs.org |

| X-ray Crystallography | 3D atomic structure | Determining the precise binding mode of this compound to its targets. researchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Identifying and quantifying this compound and its metabolites in biological samples. numberanalytics.commdpi.com |

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound is a burgeoning area of research with significant therapeutic potential. mdpi.com By modifying the core structure of this compound, scientists can fine-tune its properties to enhance its efficacy, selectivity, and stability. nih.gov

One approach involves the synthesis of analogues with substitutions at specific positions to probe the steric and stereochemical requirements of its target enzymes. nih.gov For example, methylation at the C5 position of the L-arginine side chain has been used to investigate the active site of nitric oxide synthase (NOS). nih.gov Another strategy focuses on creating lipophilic esters of arginine to improve their bioavailability and antimicrobial properties. acs.org

The design of these derivatives often relies on a deep understanding of the structure-activity relationships of this compound and its targets. nih.gov For instance, DBCO-functionalized L-arginine derivatives have been developed as vectors for intracellular protein delivery in cancer therapy. mdpi.com These rationally designed molecules can serve as powerful tools to modulate biological pathways with greater precision.

Computational Methodologies for High-Throughput Screening and Prediction

Computational methods have become indispensable in modern drug discovery and development, and their application to this compound research is accelerating the pace of discovery. heraldopenaccess.us High-throughput screening (HTS) and predictive modeling allow for the rapid evaluation of large libraries of virtual compounds, identifying promising candidates for further experimental investigation.

Molecular docking simulations are used to predict the binding affinity and orientation of this compound derivatives to their target proteins. heraldopenaccess.us This information is crucial for understanding the molecular basis of their activity and for designing more potent and selective inhibitors or activators. researchgate.net

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complexes with proteins, revealing details about their stability and conformational changes over time. heraldopenaccess.us These computational approaches, combined with experimental validation, offer a powerful paradigm for the discovery of novel this compound-based therapeutics.

Q & A

Q. How should researchers address potential conflicts of interest when studying this compound’s therapeutic potential?

- Methodological Answer : Declare all funding sources and patents in the "Conflict of Interest" section. Use blinded sample analysis and third-party contract labs for critical assays (e.g., efficacy in disease models) .

Literature & Citation Practices

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?

Q. How can researchers avoid citation bias when reviewing this compound’s mechanisms?